4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of benzimidazole and imidazopyridine moieties, which are known for their diverse biological activities. The compound's structure suggests potential interactions with various biological targets, making it an interesting candidate for further research.
This compound belongs to the class of imidazo[4,5-c]pyridines and oxadiazoles, which are recognized for their pharmacological properties. Imidazo[4,5-c]pyridine derivatives have been studied extensively for their roles as inhibitors of various kinases and other enzymes involved in cancer and inflammatory diseases. The presence of the oxadiazole ring further enhances the compound's bioactivity profile, as oxadiazoles have been associated with antimicrobial and anticancer properties.
The synthesis of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine can be achieved through several synthetic pathways. Common methods include:
The synthesis typically involves the use of solvents such as dimethyl sulfoxide or ethanol under controlled temperatures to facilitate the reactions. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine features:
The molecular formula is C₁₄H₁₃N₅O₂, with a molecular weight of approximately 281.30 g/mol. The compound exhibits specific stereochemistry that may influence its binding affinity and selectivity towards biological targets.
The compound can participate in various chemical reactions typical of heterocycles:
Reactions are often monitored using High Performance Liquid Chromatography to assess conversion rates and product formation. Reaction conditions such as temperature, time, and concentration are critical for optimizing yields.
The mechanism by which 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine exerts its biological effects likely involves:
Studies indicate that similar compounds exhibit IC₅₀ values in the nanomolar range against various targets, suggesting potent activity that warrants further investigation.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol. Its melting point and crystallinity will depend on the purity and specific crystalline form obtained during synthesis.
Key chemical properties include:
Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) can provide insights into functional groups present within the molecule.
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine has potential applications in:
The ongoing exploration of this compound's pharmacological profile will likely reveal more about its therapeutic potential across a variety of diseases.
Imidazo[4,5-c]pyridine derivatives represent a privileged scaffold in kinase inhibitor drug discovery due to their structural mimicry of purine nucleobases and versatile capacity for molecular interactions within ATP-binding sites. These heterocyclic systems enable precise targeting of dysregulated kinases in oncological, inflammatory, and proliferative disorders. The specific compound 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine exemplifies a rationally designed bifunctional inhibitor incorporating two complementary pharmacophores: an imidazo[4,5-c]pyridine core for hinge region engagement and a 1,2,5-oxadiazol-3-amine moiety for auxiliary interactions. This molecular architecture leverages established structure-activity relationships while introducing novel binding features to enhance kinase selectivity and potency. The scaffold’s synthetic tractability facilitates systematic exploration of substitutions at N1, C2, C5, and C6 positions, enabling optimization of pharmacodynamic and pharmacokinetic properties through structure-based design approaches.
Imidazo[4,5-c]pyridine derivatives demonstrate broad kinase inhibitory potential through conserved interactions with the hinge region of kinase domains, positioning this scaffold as a versatile template for targeting diverse oncokinases. The structural analogy to purine nucleotides facilitates competitive displacement of ATP, with substituent modifications enabling selectivity tuning against specific kinase families.
Aurora Kinase Inhibition: Optimization of imidazo[4,5-b]pyridine-based compounds yielded preclinical candidate 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) with potent dual Aurora kinase (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase inhibition (Kd = 6.2 nM). This compound exhibited significant growth inhibition in FLT3-ITD-positive AML xenografts following oral administration, validating the imidazopyridine core for targeting mitosis-regulating kinases [1].
Bruton’s Tyrosine Kinase (BTK) Targeting: Imidazo[4,5-c]pyridine derivatives demonstrate high efficacy as reversible BTK inhibitors, circumventing resistance issues associated with covalent inhibitors like ibrutinib. These compounds exploit the extended hinge region containing cysteine 481 (C481), with optimized analogues showing submicromolar potency against BTK-dependent B-cell malignancies. The scaffold’s planar geometry facilitates deep hydrophobic pocket engagement while accommodating polar substituents for solvent-directed interactions [2].
c-MET Kinase Inhibitors: Structural optimization of 1H-imidazo[4,5-b]pyridine-based compounds identified derivatives with nanomolar c-MET inhibition (IC₅₀ = 2-50 nM). X-ray crystallography revealed critical hydrogen bonding between the imidazopyridine nitrogen atoms and MET kinase hinge residues (Met1160), while hydrophobic substituents occupied adjacent allosteric pockets. This binding mode suppressed MET phosphorylation and downstream signaling in EBC-1 lung cancer models [3].
Table 1: Clinical and Preclinical-Stage Kinase Inhibitors Featuring Imidazo[4,5-c]pyridine and Related Cores
| Compound | Core Structure | Primary Kinase Targets | Potency (IC₅₀/Kd) | Development Stage |
|---|---|---|---|---|
| Telcagepant (MK-0974) | Imidazo[4,5-b]pyridine | CGRP receptor | 2.7 nM (Ki) | Phase III (discontinued) |
| Tenatoprazole | Imidazo[4,5-b]pyridine | H⁺/K⁺ ATPase | N/A | Preclinical |
| 27e | Imidazo[4,5-b]pyridine | Aurora A/B, FLT3 | 7.5 nM (Aurora-A Kd) | Preclinical |
| Q203 (Telacebec) | Imidazo[1,2-a]pyridine* | QcrB (Mtb cytochrome bc₁) | ≤0.006 μM (MIC₉₀) | Phase II |
| DZNep | Imidazo[4,5-c]pyridine | EZH2 methyltransferase | 5 μM (cellular) | Research compound |
Note: Included for structural comparison despite different ring system [4] [1] [5].
The benzimidazole-imidazo[4,5-c]pyridine conjugation in the target compound represents a strategic extension of established pharmacophores. Benzimidazole moieties enhance DNA minor groove binding affinity and protein kinase engagement through expanded π-stacking interactions. Molecular modeling predicts that the 2-methyl-3H-benzimidazol-5-yl substituent at N1 positions the heterocycle within a hydrophobic subpocket adjacent to the ATP-binding cleft, potentially enhancing selectivity for kinases with deep hydrophobic regions. This bifunctional architecture mirrors the binding mode of advanced clinical candidates like ceralasertib (pyrrolopyridine-based ATR inhibitor), where fused bicyclic systems enable multivalent hinge interactions [8].
The 1,2,5-oxadiazol-3-amine (commonly termed aminofurazan) moiety serves as a bioisostere for carboxylic acids, amides, and nitro groups, providing balanced electronic properties and hydrogen bonding capacity critical for auxiliary interactions in kinase ATP-binding pockets. Its integration into kinase inhibitors enhances potency through dual hydrogen bonding and dipole-mediated recognition:
Hydrogen Bond Network Formation: The exocyclic amine (-NH₂) functions as a hydrogen bond donor to catalytic residues (e.g., glutamate or aspartate in the DFG motif), while the furazan ring nitrogen atoms accept hydrogen bonds from backbone amides (e.g., hinge region residues). This bifunctional interaction is observed in crystallographic studies of imidazopyridine-oxadiazole hybrids, where the aminofurazan forms salt bridges with conserved lysine residues (e.g., Lys1110 in MET kinase) [3].
Dipole-Mediated Complementary Recognition: The electron-deficient oxadiazole ring generates a strong dipole moment (≈5 Debye) aligning with the kinase ribose-binding site electrostatic potential. This vector-specific interaction enhances binding orientation predictability compared to non-polar substituents. Quantum mechanical calculations on 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine indicate a dipole moment of 4.8 Debye perpendicular to the heterocyclic plane, optimally positioned for solvent-exposed region interactions [7].
π-Stacking and Hydrophobic Complementarity: Conjugation of the oxadiazole ring to the imidazo[4,5-c]pyridine system extends the planar aromatic surface, facilitating π-stacking with gatekeeper residues (e.g., Phe1133 in MET kinase). Methyl substitutions on benzimidazole components further optimize hydrophobic enclosure within specificity pockets, reducing entropic penalty upon binding. Molecular dynamics simulations predict a 1.8 kcal/mol binding energy gain from benzimidazole-methyl interactions in hydrophobic subpockets [3] [6].
Table 2: Binding Interaction Patterns of Key Imidazo[4,5-c]pyridine Pharmacophores
| Structural Component | Key Binding Interactions | Representative Kinase Targets | Energetic Contribution (ΔG, kcal/mol) |
|---|---|---|---|
| Imidazo[4,5-c]pyridine core | H-bond donation (N-H hinge); H-bond acceptance (N3 hinge) | Aurora A, BTK, c-MET | -3.2 to -4.1 |
| 1,2,5-Oxadiazol-3-amine | Salt bridge (exocyclic NH₂ to catalytic Lys/Asp); dipole alignment | c-MET, VEGFR2, FLT3 | -2.5 to -3.3 |
| 2-Methylbenzimidazol-5-yl | Hydrophobic enclosure; π-stacking (gatekeeper Phe/Tyr) | c-MET, TrkA, JAK2 | -1.8 to -2.4 |
| C6 Halogen substituents | Halogen bonding (backbone carbonyls); hydrophobic occupancy | Aurora kinases, CDK2 | -0.9 to -1.5 |
Data derived from crystallographic analyses and thermodynamic profiling [1] [3] [7].
The electronic modulation imparted by the oxadiazole ring significantly influences binding kinetics. Hammett analysis demonstrates that aminofurazan derivatives exhibit σp values ≈ 0.4, rendering them moderately electron-withdrawing while maintaining synthetic versatility for derivatization. This electronic profile stabilizes the bound conformation through:
Synthetic access to these bifunctional inhibitors typically employs convergent strategies:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6